molecular formula C8H7BrF3NO3S B2646271 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide CAS No. 1980053-36-8

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2646271
CAS No.: 1980053-36-8
M. Wt: 334.11
InChI Key: OBLGRPWBAIDTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H7BrF3NO3S and a molecular weight of 334.11 g/mol . This compound is characterized by the presence of bromine, methoxy, and trifluoromethyl groups attached to a benzenesulfonamide core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Methoxylation: The addition of a methoxy group (-OCH3) to the aromatic ring.

    Trifluoromethylation: The incorporation of a trifluoromethyl group (-CF3) into the aromatic ring.

    Sulfonamidation: The formation of the sulfonamide group (-SO2NH2) by reacting with a suitable sulfonamide precursor.

These reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)benzenesulfonamide: Similar structure but lacks the methoxy group.

    3-Bromo-4-methoxybenzenesulfonamide: Similar structure but lacks the trifluoromethyl group.

    3-Bromo-5-(trifluoromethyl)benzenesulfonamide: Similar structure but lacks the methoxy group.

Uniqueness

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide is unique due to the presence of all three functional groups (bromine, methoxy, and trifluoromethyl) on the benzenesulfonamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

3-bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO3S/c1-16-7-5(8(10,11)12)2-4(3-6(7)9)17(13,14)15/h2-3H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLGRPWBAIDTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)S(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.